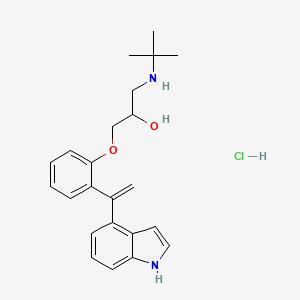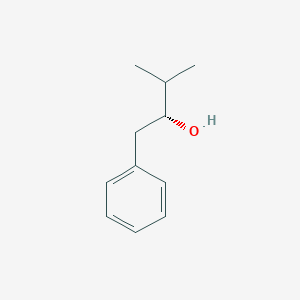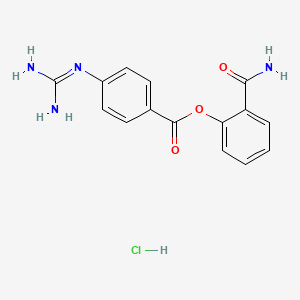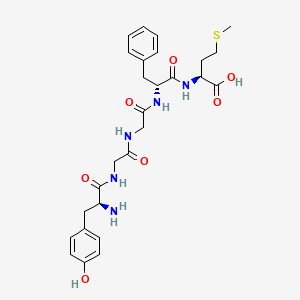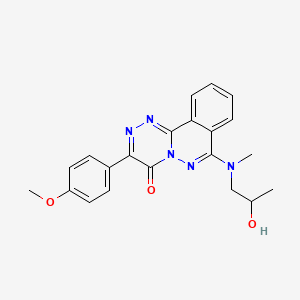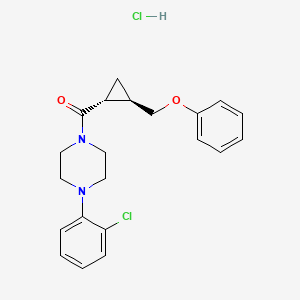![molecular formula C19H20O6S B15189487 (3S,5S,9R)-7-(1-hydroxyethyl)-17-methyl-15,15-dioxo-6-oxa-15λ6-thiapentacyclo[9.7.0.03,9.05,7.012,16]octadeca-1(11),12(16),17-triene-2,10-dione CAS No. 138278-93-0](/img/structure/B15189487.png)
(3S,5S,9R)-7-(1-hydroxyethyl)-17-methyl-15,15-dioxo-6-oxa-15λ6-thiapentacyclo[9.7.0.03,9.05,7.012,16]octadeca-1(11),12(16),17-triene-2,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (3S,5S,9R)-7-(1-hydroxyethyl)-17-methyl-15,15-dioxo-6-oxa-15λ6-thiapentacyclo[97003,905,7012,16]octadeca-1(11),12(16),17-triene-2,10-dione is a complex organic molecule with a unique structure This compound is characterized by its multiple ring systems, including a thiapentacyclo structure, and the presence of functional groups such as hydroxyethyl and dioxo groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5S,9R)-7-(1-hydroxyethyl)-17-methyl-15,15-dioxo-6-oxa-15λ6-thiapentacyclo[9.7.0.03,9.05,7.012,16]octadeca-1(11),12(16),17-triene-2,10-dione typically involves multiple steps, starting from simpler organic precursors. The synthetic route may include cyclization reactions, oxidation, and functional group modifications. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of the synthetic route to ensure scalability and cost-effectiveness. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to maintain consistency in the final product.
Análisis De Reacciones Químicas
Types of Reactions
The compound (3S,5S,9R)-7-(1-hydroxyethyl)-17-methyl-15,15-dioxo-6-oxa-15λ6-thiapentacyclo[9.7.0.03,9.05,7.012,16]octadeca-1(11),12(16),17-triene-2,10-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The dioxo groups can be reduced to hydroxyl groups under appropriate conditions.
Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield ketones, while reduction of the dioxo groups may produce diols.
Aplicaciones Científicas De Investigación
The compound (3S,5S,9R)-7-(1-hydroxyethyl)-17-methyl-15,15-dioxo-6-oxa-15λ6-thiapentacyclo[97003,905,7
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a catalyst in certain reactions.
Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for drug development or as a probe in biochemical studies.
Medicine: The compound’s potential biological activity could be harnessed for therapeutic purposes, such as targeting specific enzymes or receptors.
Industry: It may find applications in materials science, such as in the development of new polymers or as a component in advanced materials.
Mecanismo De Acción
The mechanism by which (3S,5S,9R)-7-(1-hydroxyethyl)-17-methyl-15,15-dioxo-6-oxa-15λ6-thiapentacyclo[9.7.0.03,9.05,7.012,16]octadeca-1(11),12(16),17-triene-2,10-dione exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, thereby modulating their activity and influencing biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to (3S,5S,9R)-7-(1-hydroxyethyl)-17-methyl-15,15-dioxo-6-oxa-15λ6-thiapentacyclo[9.7.0.03,9.05,7.012,16]octadeca-1(11),12(16),17-triene-2,10-dione include:
Uniqueness
What sets this compound apart from similar ones is its unique thiapentacyclo structure and the presence of multiple functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
138278-93-0 |
|---|---|
Fórmula molecular |
C19H20O6S |
Peso molecular |
376.4 g/mol |
Nombre IUPAC |
(3S,5S,9R)-7-(1-hydroxyethyl)-17-methyl-15,15-dioxo-6-oxa-15λ6-thiapentacyclo[9.7.0.03,9.05,7.012,16]octadeca-1(11),12(16),17-triene-2,10-dione |
InChI |
InChI=1S/C19H20O6S/c1-8-5-12-15(10-3-4-26(23,24)18(8)10)17(22)13-7-19(9(2)20)14(25-19)6-11(13)16(12)21/h5,9,11,13-14,20H,3-4,6-7H2,1-2H3/t9?,11-,13+,14-,19?/m0/s1 |
Clave InChI |
YJZFMELREUNDIT-QXOKERRDSA-N |
SMILES isomérico |
CC1=CC2=C(C3=C1S(=O)(=O)CC3)C(=O)[C@@H]4CC5([C@@H](O5)C[C@@H]4C2=O)C(C)O |
SMILES canónico |
CC1=CC2=C(C3=C1S(=O)(=O)CC3)C(=O)C4CC5(C(O5)CC4C2=O)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


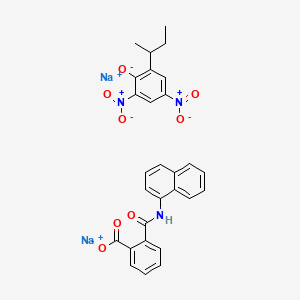
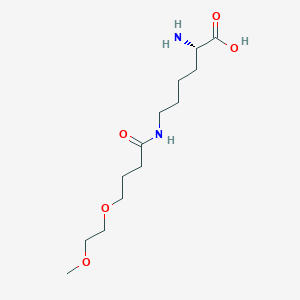

![N-[1-[3-(4-ethyl-5-oxotetrazol-1-yl)propyl]piperidin-4-yl]-N-phenylpropanamide](/img/structure/B15189451.png)


